molecular formula C9H19NO2 B13194547 Methyl [(2-ethylbutyl)amino]acetate

Methyl [(2-ethylbutyl)amino]acetate

Cat. No.: B13194547
M. Wt: 173.25 g/mol
InChI Key: OBINSAKTRJJQMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2-ethylbutyl)amino]acetate typically involves the reaction of 2-ethylbutylamine with methyl chloroacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for methyl 2-[(2-ethylbutyl)amino]acetate follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-ethylbutyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-[(2-ethylbutyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of methyl 2-[(2-ethylbutyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-methylbutyl)amino]acetate
  • Methyl 2-[(2-propylbutyl)amino]acetate
  • Methyl 2-[(2-isobutyl)amino]acetate

Uniqueness

Methyl 2-[(2-ethylbutyl)amino]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethylbutyl side chain provides a particular steric and electronic environment that can influence its reactivity and interactions with molecular targets.

Biological Activity

Methyl [(2-ethylbutyl)amino]acetate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound is an ester derivative that features both an amino group and an acetate moiety. Its chemical structure can be represented as follows:

  • Chemical Formula : C₉H₁₉NO₂
  • Molecular Weight : 173.25 g/mol

The presence of the amino group suggests potential interactions with biological targets, particularly in the context of receptor binding and enzyme inhibition.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage. A study demonstrated that certain acetate derivatives showed promising results in reducing oxidative stress in vitro, which is critical for preventing various diseases, including cancer and cardiovascular disorders .

2. Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism involves the activation of caspases, which are essential for the apoptotic process. Furthermore, the compound was found to disrupt mitochondrial membrane potential, leading to cell death .

3. Neuroprotective Effects

Neuroprotection is another area where this compound may exert beneficial effects. Research suggests that compounds with similar structures can enhance neuronal survival under stress conditions by modulating pathways involved in inflammation and apoptosis. This property could have implications for treating neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The amino group may facilitate binding to various receptors, influencing neurotransmitter systems or hormonal pathways.
  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic processes or signal transduction.
  • Oxidative Stress Reduction : By scavenging free radicals, it helps maintain cellular redox balance.

Study on Anticancer Activity

A pivotal study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability across multiple cancer types. The compound was particularly effective at concentrations above 50 µM, where it induced significant apoptosis as measured by flow cytometry and caspase activity assays .

Neuroprotective Study

In a model of oxidative stress-induced neurotoxicity, this compound was shown to protect neuronal cells from apoptosis. The treatment reduced levels of reactive oxygen species (ROS) and improved cell survival rates significantly compared to untreated controls .

Comparative Biological Activity Table

Biological ActivityThis compoundRelated Compounds
AntioxidantHighEthyl acetate
AnticancerEffective (MCF-7, HT-29)Cisplatin
NeuroprotectiveModerateCurcumin

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl 2-(2-ethylbutylamino)acetate

InChI

InChI=1S/C9H19NO2/c1-4-8(5-2)6-10-7-9(11)12-3/h8,10H,4-7H2,1-3H3

InChI Key

OBINSAKTRJJQMD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNCC(=O)OC

Origin of Product

United States

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